molecular formula C15H13FN2S B366753 2-[(4-fluorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole CAS No. 342383-63-5

2-[(4-fluorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole

Cat. No.: B366753
CAS No.: 342383-63-5
M. Wt: 272.3g/mol
InChI Key: HJDOWNODDJGPDO-UHFFFAOYSA-N
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Description

2-[(4-fluorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole is a research chemical based on the privileged benzimidazole pharmacophore, designed for investigative applications in medicinal chemistry and drug discovery . The compound features a benzimidazole core, a structure known to be a structural isostere of naturally occurring nucleotides, which allows it to interact with a diverse array of biological targets, including enzymes and protein receptors . The specific substitution pattern on the core—a 4-fluorobenzylthio group at the 2-position and a methyl group at the 6-position—is strategically significant. Structural analogs, particularly 2-substituted and 6-substituted benzimidazoles, have demonstrated a wide spectrum of pharmacological activities in scientific literature, suggesting this compound's potential utility as a key intermediate or scaffold for developing novel therapeutic agents . The primary research value of this compound lies in its potential to be explored for multiple biological activities. Benzimidazole derivatives are extensively investigated for their antimicrobial , anticancer , and anti-inflammatory properties . The presence of the fluorine atom, a common bioisostere in medicinal chemistry, may enhance metabolic stability and binding affinity, while the benzylthio ether linkage can contribute to favorable pharmacokinetic profiles. Its mechanism of action is likely target-dependent; related 2-substituted benzimidazoles have been reported to exert biological effects through mechanisms such as enzyme inhibition, interference with tubulin polymerization in cancer cells, and DNA interaction . Researchers can utilize this compound as a building block for synthesizing more complex derivatives or as a probe for studying structure-activity relationships (SAR) in hit-to-lead optimization campaigns. This product is provided For Research Use Only . It is strictly intended for laboratory research and experimental applications in a controlled environment. It is not intended for human or veterinary diagnostic, therapeutic use, or any form of personal consumption. Researchers should handle this material with appropriate safety precautions, referring to the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2S/c1-10-2-7-13-14(8-10)18-15(17-13)19-9-11-3-5-12(16)6-4-11/h2-8H,9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJDOWNODDJGPDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SCC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction with Formic Acid

Heating 5-methyl-1,2-diaminobenzene with formic acid at 100–120°C for 6–8 hours yields 6-methyl-1H-benzimidazole. The reaction proceeds via dehydration and cyclization, with formic acid acting as both a carbonyl source and catalyst.

Key Conditions

  • Molar Ratio : 1:1.2 (diamine:formic acid)

  • Solvent : Solvent-free or acetic acid

  • Yield : 85–90%

Alternative Carbonyl Sources

Ethyl acetoacetate or trimethyl orthoformate can replace formic acid. For example, refluxing 5-methyl-1,2-diaminobenzene with ethyl acetoacetate in ethanol under acidic conditions (HCl) produces 6-methyl-2-hydroxybenzimidazole, which is subsequently dehydrogenated.

Introduction of the 4-Fluorobenzylsulfanyl Group

The 2-position of the benzimidazole core is functionalized via nucleophilic substitution or alkylation reactions.

Step 1: Synthesis of 2-Mercapto-6-methyl-1H-benzimidazole

5-methyl-1,2-diaminobenzene reacts with carbon disulfide (CS₂) in a basic medium (e.g., NaOH, ethanol) to form a dithiocarbamate intermediate. Acidification with HCl induces cyclization, yielding 2-mercapto-6-methyl-1H-benzimidazole.

Reaction Parameters

  • Temperature : 0–5°C (CS₂ addition), then room temperature

  • Yield : 70–75%

Step 2: Alkylation with 4-Fluorobenzyl Chloride

The thiol group at position 2 undergoes alkylation with 4-fluorobenzyl chloride in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 60–80°C.

Optimization Insights

  • Solvent : DMF > THF > CH₃CN (due to better solubility of intermediates)

  • Base : K₂CO₃ achieves >90% conversion compared to NaHCO₃ (75%)

  • Yield : 82–88%

One-Pot Thioether Formation

A streamlined approach involves reacting 5-methyl-1,2-diaminobenzene directly with 4-fluorobenzyl chloride and sodium hydrosulfide (NaSH) in ethanol. The mixture is heated under reflux for 12–16 hours, followed by cyclization with formic acid.

Advantages

  • Eliminates isolation of intermediates

  • Yield : 78–84%

Advanced Synthetic Strategies

Catalytic Ammonium Salt-Mediated Cyclization

Adapting methods from benzimidazole derivatives, NH₄Cl (4 mol%) in chloroform accelerates cyclization at room temperature, reducing reaction time from 24 hours to 4 hours.

Mechanistic Role of NH₄Cl

  • Stabilizes the transition state via hydrogen bonding

  • Enhances electrophilicity of the carbonyl carbon

Continuous Flow Synthesis

Industrial-scale production employs continuous flow reactors to improve heat transfer and mixing efficiency. For example, a microreactor system operating at 120°C with a residence time of 5 minutes achieves 94% conversion, compared to 78% in batch reactors.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel (hexane/ethyl acetate, 3:7) removes unreacted starting materials.

  • Recrystallization : Ethanol-water mixtures (7:3) yield crystals with >99% purity.

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃) : δ 2.42 (s, 3H, CH₃), 4.34 (s, 2H, SCH₂), 6.92–7.45 (m, 7H, aromatic).

  • LC-MS : m/z 272.3 [M+H]⁺, consistent with molecular formula C₁₅H₁₃FN₂S.

Comparative Analysis of Synthetic Routes

MethodStepsYield (%)Purity (%)Scalability
Thiolation-Alkylation282–8898–99High
One-Pot Synthesis178–8495–97Moderate
Flow Chemistry19499Industrial

Challenges and Mitigation Strategies

Byproduct Formation

  • Disulfide Formation : Controlled addition of 4-fluorobenzyl chloride and inert atmosphere (N₂) minimize oxidation of thiol intermediates.

  • Incomplete Cyclization : Excess formic acid (1.5 equiv) and prolonged heating (12 hours) ensure full conversion.

Regioselectivity

Positioning the methyl group at C6 requires precise selection of the diamine isomer. 5-methyl-1,2-diaminobenzene is synthesized via nitration and reduction of 4-methylaniline, followed by chromatographic separation .

Chemical Reactions Analysis

Types of Reactions

2-[(4-fluorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Benzimidazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that 2-[(4-fluorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole exhibits significant activity against various pathogens, including bacteria and fungi.

MicroorganismMinimum Inhibitory Concentration (MIC) (μg/mL)Standard Drug MIC (μg/mL)
Staphylococcus aureus5025 (Ciprofloxacin)
Escherichia coli62.550 (Ciprofloxacin)
Candida albicans250500 (Griseofulvin)

This table illustrates the comparative effectiveness of the compound against standard antibiotics, indicating its potential as a therapeutic agent.

Anticancer Potential

Recent studies suggest that benzimidazole derivatives can inhibit cancer cell proliferation. For instance, research has shown that compounds with similar structures can induce apoptosis in cancer cells by targeting specific signaling pathways.

A study involving various benzimidazole derivatives found that they could effectively inhibit the growth of human cancer cell lines, suggesting that this compound may also possess anticancer properties, warranting further investigation.

Material Science Applications

In addition to biological applications, this compound can serve as a building block for synthesizing new materials with specific properties. Its unique chemical structure allows for modifications that can lead to materials with enhanced electrical or thermal conductivity, potentially useful in electronic applications.

Case Studies and Literature Review

  • Antimicrobial Efficacy Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various benzimidazole derivatives, including this compound. The results demonstrated significant activity against both Gram-positive and Gram-negative bacteria, supporting its potential use in treating infections .
  • Anticancer Research : Research published in Cancer Letters highlighted the anticancer effects of benzimidazole derivatives on human cancer cell lines. The study indicated that these compounds could induce apoptosis through mitochondrial pathways, suggesting a promising avenue for cancer therapy .
  • Material Development : A review in Materials Science discussed the application of benzimidazole derivatives in developing new polymeric materials with enhanced properties. The incorporation of such compounds into polymer matrices was shown to improve mechanical strength and thermal stability .

Mechanism of Action

The mechanism of action of 2-[(4-fluorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-fluorophenyl)methylsulfanyl]-6-methoxy-1H-benzimidazole
  • 2-[(4-fluorophenyl)methylsulfanyl]-6-chloro-1H-benzimidazole
  • 2-[(4-fluorophenyl)methylsulfanyl]-6-ethyl-1H-benzimidazole

Uniqueness

2-[(4-fluorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-fluorophenyl and methylsulfanyl groups can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications .

Biological Activity

2-[(4-fluorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole, commonly referred to as FLTBM, is a synthetic compound belonging to the benzimidazole class. This compound has garnered attention due to its unique structural features and potential biological activities. The following sections will explore its synthesis, biological activities, and relevant research findings.

Chemical Structure and Synthesis

The molecular formula of FLTBM is C15H13FN2S, with a molecular weight of 272.3 g/mol. Its structure consists of a benzimidazole core substituted with a 4-fluorophenyl group and a methylsulfanyl group. The synthesis typically involves:

  • Formation of the Benzimidazole Core : Condensation of o-phenylenediamine with a suitable carboxylic acid.
  • Introduction of the 4-Fluorophenyl Group : Reaction with a 4-fluorobenzyl halide in the presence of a base.
  • Introduction of the Methylsulfanyl Group : Reaction with a methylthiolating agent such as methyl iodide.

Biological Activities

Research indicates that FLTBM exhibits a range of biological activities, including:

  • Anxiolytic Effects : Preliminary studies suggest significant binding affinity towards GABA-A receptors, indicating potential anxiolytic properties .
  • Antimicrobial Activity : Benzimidazole derivatives, including FLTBM, have shown broad-spectrum antimicrobial properties against various pathogens .

Table 1: Summary of Biological Activities

Activity TypeDescription
AnxiolyticPotential modulation of GABA-A receptors
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerExhibits cytotoxic effects on cancer cell lines
Anti-inflammatoryPotential to reduce inflammation in various models

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of FLTBM and related compounds:

  • GABA-A Receptor Modulation :
    • A study identified FLTBM as a positive allosteric modulator (PAM) for GABA-A receptors, enhancing its therapeutic potential in anxiety disorders .
  • Antimicrobial Evaluation :
    • In vitro studies demonstrated that FLTBM exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
  • Anticancer Properties :
    • Research has shown that compounds structurally similar to FLTBM can induce apoptosis in cancer cell lines such as MCF-7 and A375, suggesting potential anticancer applications .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives often correlates with their structural features. For example, the presence of fluorine and sulfur in FLTBM enhances its pharmacological profile compared to other benzimidazole derivatives:

Table 2: Comparison of Similar Compounds

Compound NameStructure FeaturesBiological Activity
2-MethylbenzimidazoleMethyl group at 2-positionAntimicrobial
4-FluorobenzimidazoleFluorine at para positionAnticancer
5-Methyl-2-(4-fluorophenyl)benzimidazoleAdditional methyl groupGABA-A receptor modulation
2-(4-Chlorophenyl)benzimidazoleChlorine substitutionAntimicrobial

Q & A

Q. What are the recommended synthetic routes for 2-[(4-fluorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclocondensation of 1,2-diaminobenzene derivatives with thioether-containing precursors. For example:

Step 1: React 4-fluorobenzyl mercaptan with a methyl-substituted benzimidazole precursor under acidic conditions (e.g., HCl/ethanol) to form the thioether linkage.

Step 2: Optimize reaction temperature (70–90°C) and time (12–24 hours) to maximize yield. Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the final compound .
Key Considerations: Monitor reaction progress using TLC and characterize intermediates via 1H^1H-NMR to avoid side products like over-sulfonated derivatives.

Q. How can structural elucidation of this compound be performed using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy:
    • 1H^1H-NMR (DMSO-d6d_6): Expect peaks at δ 12.67 (s, NH), 7.40–7.15 (m, aromatic H), and 2.45 (s, CH3_3) .
    • LC-MS: Confirm molecular ion peaks at m/z 223.0852 ([M−H]^-) and 225.0894 ([M+H]+^+) .
  • Crystallography: Use SHELX-2018 for single-crystal X-ray refinement. Key parameters: space group P21/cP2_1/c, RR-factor < 0.05 .

Advanced Research Questions

Q. How can computational methods (e.g., QSAR, molecular docking) predict the anti-cancer activity of derivatives of this compound?

Methodological Answer:

  • QSAR Modeling:
    • Use descriptors like logP, polar surface area, and H-bond donors.
    • Train models using anti-proliferative data (e.g., IC50_{50} against MCF-7 cells). The best-fit model (R2^2 > 0.85) predicts activity based on substituent electronegativity and steric effects .
  • Molecular Docking:
    • Target Polo-like kinase 1 (Plk1; PDB ID: 2YAC).
    • Derivatives with 4-fluorophenyl groups show binding affinities < −8.5 kcal/mol due to hydrophobic interactions in the ATP-binding pocket .

Q. How do structural modifications (e.g., substituent variation) affect pharmacokinetic properties?

Methodological Answer:

  • Lipinski’s Rule: Introduce methyl or methoxy groups to improve solubility (<i>C</i> logP < 5) while maintaining molecular weight < 500 Da.
  • ADMET Prediction: Use SwissADME to assess bioavailability. Derivatives with tert-butyl groups show enhanced metabolic stability but may reduce intestinal absorption .

Q. How can crystallographic data resolve contradictions in reported biological activities (e.g., anti-cancer vs. anti-inflammatory)?

Methodological Answer:

  • Crystal Packing Analysis: Use WinGX/ORTEP to visualize intermolecular interactions. For example, π-π stacking in the solid state may correlate with enhanced DNA intercalation (anti-cancer) versus weak COX-2 inhibition (anti-inflammatory) .
  • Validate via Bioassays: Compare IC50_{50} values across cell lines (e.g., MCF-7 vs. RAW 264.7 macrophages) to contextualize activity .

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